molecular formula C13H17ClFNO2 B1391307 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1185304-02-2

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B1391307
M. Wt: 273.73 g/mol
InChI Key: ZWAVHFIWTJLISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C13H17ClFNO2 and a molecular weight of 273.73 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride” can be represented by the SMILES notation: C1CN(CCC1C(=O)O)CC2=CC=CC=C2F.Cl . This notation indicates the presence of a piperidine ring, a carboxylic acid group, a fluorobenzyl group, and a chloride ion.

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound has been involved in various synthesis processes. For example, a study described the preparation of 3-(4-Fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, which involved a reaction starting from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride (Y. Duan-zhi, 2005).

Chemical Reactions and Derivatives

  • The compound has been utilized in the synthesis of phosphorus–nitrogen compounds, particularly in the creation of 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives. These derivatives have shown potential antibacterial, antifungal, and anticancer activities (Binici et al., 2021).

Crystal Structure

  • Its structural properties have been studied, as seen in the analysis of 4-Piperidinecarboxylic acid hydrochloride. The crystal structure provides insight into the molecular conformation and interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Applications in Medicinal Chemistry

  • There are studies on the use of related compounds in medicinal chemistry, such as the design of Mycobacterium tuberculosis GyrB inhibitors using thiazole-aminopiperidine hybrid analogues (Jeankumar et al., 2013).
  • It has also been used in developing Aurora kinase inhibitors, highlighting its potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Biochemical Studies

  • Biochemical studies have been conducted using variants of this compound. For instance, the study of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides provided insights into the compound's inhibitory ability on GABA binding (Burgos et al., 1992).

Radiotracer Development

  • In the field of radiotracer development, derivatives of this compound, particularly those containing the 4-(4-fluorobenzyl)piperidine moiety, have been studied for PET imaging of NR2B NMDA receptors (Labas et al., 2011).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2.ClH/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17;/h1-4,10H,5-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAVHFIWTJLISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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